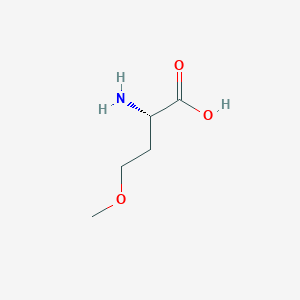

(S)-2-amino-4-methoxybutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-4-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRMMHGGBCRIV-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Asymmetric Synthesis Approaches to (S)-2-amino-4-methoxybutanoic acid

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the α-carbon. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is crucial.

Enzymatic Routes for Biosynthesis and Production

Enzymes offer high stereoselectivity and operate under mild conditions, making them attractive tools for chiral synthesis.

O-acetyl homoserine sulfhydrylase-catalyzed synthesis

O-acetyl-L-homoserine sulfhydrylase (MetY) is a key enzyme in the methionine biosynthesis pathway in some microorganisms. numberanalytics.com It catalyzes the direct sulfhydrylation of O-acetyl-L-homoserine (OAH) using sulfide (B99878) to produce L-homocysteine. numberanalytics.com

While this enzyme demonstrates high S-stereoselectivity for its natural substrate, its application for the synthesis of this compound is not documented and is biochemically implausible. The enzyme's catalytic mechanism is tailored for the transfer of a sulfur-containing group (sulfhydrylation), not the formation of a methyl ether. The natural substrates are O-acetyl-L-homoserine and sulfide, highlighting its specific role in sulfur metabolism. numberanalytics.com Therefore, this enzymatic route is not considered a viable pathway for producing the target methoxy-containing compound.

Chemo-Enzymatic Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. jk-sci.com A plausible chemo-enzymatic strategy for this compound involves the use of a transaminase (aminotransferase).

This approach would consist of two main stages:

Chemical Synthesis of the Keto-Acid Precursor: The α-keto acid corresponding to the target amino acid, 2-oxo-4-methoxybutanoic acid, would first be synthesized chemically. Methods for synthesizing similar 4-oxo-butanoic acids, such as the aldol (B89426) condensation of glyoxylic acid with methyl ketones or the oxidation of diol precursors, could be adapted for this purpose. google.comnih.govnih.gov

Enzymatic Transamination: In the key stereoselective step, an (S)-selective transaminase would be used to convert the achiral 2-oxo-4-methoxybutanoic acid into this compound. This reaction requires an amine donor, such as L-alanine or isopropylamine. The enzyme ensures the formation of the desired (S)-enantiomer with high enantiomeric excess. This strategy has been successfully applied to synthesize a variety of other non-canonical amino acids. organic-chemistry.org

Precursor-Based Synthetic Pathways

These methods build the target molecule from either simple achiral precursors using a chiral auxiliary or from a readily available chiral starting material.

One of the most robust methods for asymmetric synthesis of α-amino acids is the alkylation of a chiral glycine (B1666218) equivalent. The Belokon's Ni(II) complex of a glycine Schiff base with a chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is a well-established reagent for this purpose. nih.gov The synthesis would proceed via:

Formation of the planar, rigid Ni(II) complex, which serves as a chiral glycine enolate equivalent.

Alkylation of the complex with a suitable electrophile, in this case, a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane). The bulky chiral auxiliary directs the alkylating agent to the opposite face, ensuring high diastereoselectivity.

Mild acidic hydrolysis to decompose the complex, releasing the desired this compound and allowing for the recovery of the chiral auxiliary. nih.gov

Alternatively, synthesis can start from a chiral precursor like L-homoserine. This pathway involves the selective O-methylation of the side-chain γ-hydroxyl group. The synthesis requires a protection strategy to avoid reactions at the α-amino and α-carboxyl groups:

Protection: The α-amino group of L-homoserine is protected (e.g., with a Boc group) and the α-carboxyl group is protected as an ester (e.g., methyl ester).

O-Methylation: The free γ-hydroxyl group of the protected homoserine is methylated using a standard methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride).

Deprotection: The protecting groups are removed to yield the final product, this compound.

Below is a comparative table of these precursor-based pathways.

Table 1: Comparison of Precursor-Based Synthetic Pathways| Feature | Asymmetric Alkylation of Glycine Complex | Modification of L-Homoserine |

|---|---|---|

| Starting Materials | Glycine, Chiral Auxiliary, 1-bromo-2-methoxyethane | L-Homoserine, Protecting Group Reagents, Methyl Iodide |

| Chirality Source | Chiral Auxiliary | Chiral Pool (L-Homoserine) |

| Key Step | Diastereoselective alkylation | Selective O-methylation |

| Advantages | High enantioselectivity, well-established methodology. nih.gov | Utilizes a naturally available and inexpensive chiral precursor. |

| Disadvantages | Requires stoichiometric use of a complex chiral auxiliary. | Requires multiple protection/deprotection steps. |

Chemical Transformations and Derivatization Strategies

Once synthesized, this compound can be chemically modified or prepared for further use, such as incorporation into peptides.

Functional Group Protection and Deprotection in Peptide Synthesis

To incorporate this compound into a peptide chain using solid-phase peptide synthesis (SPPS), its reactive functional groups must be temporarily masked with protecting groups. altabioscience.com The α-amino group is protected to prevent self-polymerization and to ensure controlled, sequential addition to the peptide chain. altabioscience.com The two most common acid-labile and base-labile protecting groups used in SPPS are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, respectively.

Boc Protection: The amino acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions (e.g., using sodium hydroxide (B78521) or triethylamine) to form the N-Boc-protected amino acid. organic-chemistry.orggoogle.com The Boc group is stable to bases but is readily removed with strong acids like trifluoroacetic acid (TFA). jk-sci.comfishersci.co.uk

Fmoc Protection: The amino acid is reacted with an Fmoc reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under mild basic conditions (e.g., sodium bicarbonate). total-synthesis.com The Fmoc group is stable to acids but is cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF. peptide.comresearchgate.netspringernature.com

The carboxylic acid group is typically activated for peptide bond formation, while the side-chain methoxy (B1213986) ether is generally stable and does not require protection under standard peptide synthesis conditions.

The following table summarizes the protection and deprotection strategies.

Table 2: Functional Group Protection and Deprotection| Group to Protect | Protecting Group | Reagents for Protection | Reagents for Deprotection | Mechanism of Deprotection |

|---|---|---|---|---|

| α-Amino | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA) organic-chemistry.orggoogle.com | Strong Acid (e.g., Trifluoroacetic Acid (TFA) in DCM) jk-sci.comwikipedia.org | Acid-catalyzed hydrolysis and fragmentation to isobutene and CO₂. total-synthesis.com |

| α-Amino | Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-OSu, Base (e.g., NaHCO₃) total-synthesis.com | Base (e.g., 20% Piperidine in DMF) peptide.comspringernature.com | Base-catalyzed β-elimination. researchgate.net |

Compound Names Table

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-2-methoxyethane |

| 2-oxo-4-methoxybutanoic acid |

| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |

| Angiotensin IV |

| Anisole |

| Benzylproline |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Dichloromethane (DCM) |

| Diisopropylethylamine (DIEA) |

| Dimethylformamide (DMF) |

| Ethanolamine |

| Glycine |

| Glyoxylic acid |

| Homocysteine |

| Isopropylamine |

| L-Alanine |

| L-Homoserine |

| L-methionine |

| Methyl iodide |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| N-methylpyrrolidone (NMP) |

| O-acetyl-L-homoserine (OAH) |

| Piperidine |

| Sodium azide |

| Sodium bicarbonate |

| Sodium hydride |

| Sodium hydroxide |

| tert-butyloxycarbonyl (Boc) |

| Thioanisole |

| Toluene |

| Triethylamine (TEA) |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can undergo standard transformations such as esterification and amidation. These reactions are essential for creating derivatives with modified polarity, for use as synthetic intermediates, or for coupling to other molecules.

Esterification is typically performed by reacting the amino acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.compearson.com Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and the alcohol is often used in excess as the solvent. masterorganicchemistry.com This reaction is an equilibrium process, and the removal of water can drive it to completion. Alternatively, for a non-protected amino acid, the amino group must first be protected to avoid side reactions. The protected amino acid can then be esterified using alkyl halides in the presence of a base like cesium carbonate or by using coupling agents.

Amidation involves the formation of an amide bond between the carboxylic acid of this compound and an amine. Direct amidation by heating the amino acid and an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated using a coupling reagent. A wide array of modern coupling reagents can be used, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation under mild conditions. nih.gov These reactions are central to peptide synthesis, where the protected this compound is coupled to the free amino group of another amino acid or peptide chain.

Cyclization and Formation of Related Structures

The bifunctional nature of this compound allows it to undergo intramolecular cyclization to form heterocyclic structures, most notably lactams (cyclic amides). Given the 1,4-relationship between the amino and carboxyl groups, this amino acid is a precursor to a substituted γ-lactam (a pyrrolidin-2-one derivative).

The formation of a lactam from an amino acid is an intramolecular amidation reaction. libretexts.org This cyclization can be promoted by the same activating agents used for intermolecular amidation, followed by intramolecular nucleophilic attack by the amino group. The reaction is often most efficient for the formation of five-membered (γ-lactam) and six-membered (δ-lactam) rings. organic-chemistry.orgorganic-chemistry.org For this compound, the cyclization would yield (S)-4-(2-methoxyethyl)pyrrolidin-2-one. The stereochemistry at the α-carbon is typically retained during the cyclization process, provided that harsh conditions that could lead to epimerization are avoided.

The synthesis of lactams is of significant interest as the lactam ring is a core structure in many biologically active compounds, including antibiotics like penicillin (a β-lactam). nih.govmdpi.com The cyclization of this compound provides a route to chiral, functionalized pyrrolidinones that can serve as valuable intermediates in medicinal chemistry.

Table 3: Common Reagents for Lactam Formation from Amino Acids

| Reagent/Method | Description | Product Type |

|---|---|---|

| Coupling Reagents (EDC, DCC) | Activation of the carboxylic acid followed by intramolecular amine attack. | Lactam |

| Thermal Dehydration | Heating the amino acid to high temperatures to eliminate water. | Lactam |

Biological Functions and Metabolic Interplay

Role in Cellular Metabolism

The metabolic significance of (S)-2-amino-4-methoxybutanoic acid is primarily understood through its relationship with the biosynthesis of methionine, an essential amino acid. It acts as an analogue to activated forms of homoserine, which are central precursors in this pathway across various organisms.

Involvement in Amino Acid Metabolic Pathways

This compound is structurally analogous to key intermediates in the aspartate family of amino acid biosynthetic pathways, which includes methionine, threonine, and lysine. The biosynthesis of methionine from homoserine involves the activation of the homoserine's hydroxyl group, typically through phosphorylation, acetylation, or succinylation, to form intermediates like O-phosphohomoserine, O-acetylhomoserine, or O-succinylhomoserine wikipedia.org. These activated compounds then undergo further reactions to incorporate sulfur and eventually form methionine wikipedia.org.

This compound, being O-methylhomoserine, can be considered a methylated analogue of these activated intermediates. While not a primary component of the canonical methionine biosynthesis pathway, its presence can influence these metabolic routes.

Precursor Function in Biosynthetic Processes

While O-phosphohomoserine, O-acetylhomoserine, and O-succinylhomoserine are established precursors in the biosynthesis of methionine and other amino acids, the direct precursor role of this compound is less defined wikipedia.orgnih.gov. In engineered microbial systems, O-acetyl-L-homoserine is a key precursor for the enzymatic or chemical synthesis of L-methionine nih.gov. Given its structural similarity, this compound could potentially serve as a substrate for enzymes in these pathways, although this is not its primary biological function. Research has shown that various acyl derivatives of homoserine can act as substrates for homocysteine synthesis in organisms like Neurospora crassa, yeast, and Escherichia coli nih.gov.

Analogous Function in Microbial Methionine Biosynthesis

In the realm of microbial metabolism, the biosynthesis of methionine is diverse. Bacteria and plants synthesize methionine de novo nih.gov. The pathway initiates from aspartate and proceeds through homoserine, which is then activated wikipedia.orgkegg.jp. In some microorganisms, particularly those capable of utilizing one-carbon compounds like methanol (B129727), this compound (O-methylhomoserine) can emerge. It is considered a methionine analogue and, in certain engineered microbial strains, its accumulation has been observed as an unintended byproduct, which can sometimes inhibit growth.

The table below summarizes the key activated intermediates in the microbial methionine biosynthesis pathway, to which this compound is an analogue.

| Precursor | Activating Group | Organisms |

| O-phosphohomoserine | Phosphate | Plants, some bacteria wikipedia.org |

| O-acetylhomoserine | Acetyl | Most organisms wikipedia.org |

| O-succinylhomoserine | Succinyl | Enterobacteria wikipedia.org |

Neurobiological Modulatory Activities

The direct neurobiological activities of this compound have not been extensively studied. However, inferences can be drawn from the activities of structurally related compounds and its potential to interact with pathways involving amino acid neurotransmitters.

Influence on Neurotransmitter Systems

Amino acids and their derivatives can significantly influence neurotransmitter systems. For instance, a structurally related compound, L-2-amino-4-methoxy-cis-but-3-enoic acid, has been identified as a potent inhibitor of methionine adenosyltransferase nih.gov. This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the brain, which is involved in the metabolism of catecholamine neurotransmitters nih.gov. Inhibition of SAM synthesis can, therefore, have profound effects on neurotransmission. While this does not directly implicate this compound, it highlights a potential mechanism by which a similar molecule can exert neurobiological effects.

Modulation of Glutamate-related Pathways

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are key targets for modulating neuronal activity jebms.org. Analogues of glutamate are known to act as agonists or antagonists at these receptors researchgate.net. Methionine analogues have been used in studies of protein synthesis in neurons in response to glutamate receptor activation nih.gov. Specifically, the methionine analogue azidohomoalanine has been used to track newly synthesized proteins in axons following the activation of AMPA and metabotropic glutamate receptors nih.gov.

Given that this compound is a methionine analogue, it could potentially interact with processes that are sensitive to methionine levels or its analogues. However, there is currently no direct evidence to suggest that it binds to or modulates glutamate receptors.

The following table details compounds mentioned in this article.

Antimicrobial and Antimetabolite Actions

This compound, also known as O-methyl-L-homoserine, exhibits notable antimicrobial properties stemming from its ability to interfere with essential metabolic pathways. Its structural similarity to the proteinogenic amino acid methionine allows it to act as an antimetabolite, disrupting normal cellular functions in both prokaryotic and eukaryotic organisms.

Mechanisms of Toxicity in Prokaryotic and Eukaryotic Systems

The toxicity of this compound is rooted in its ability to be mistakenly recognized and utilized by cellular machinery that normally processes natural amino acids. In eukaryotic systems, particularly in the methylotrophic yeast Pichia pastoris, this compound has been shown to be misincorporated into proteins in place of methionine. nih.govnih.govresearchgate.net This substitution can lead to the production of non-functional or misfolded proteins, ultimately impairing cellular function and viability. The extent of this misincorporation can be influenced by the metabolic state of the cell, such as the concentration of methanol when it is used as a carbon source in certain yeast strains. nih.govnih.govresearchgate.net

While the precise mechanisms of toxicity in prokaryotes are not as extensively detailed in the available literature, it is established that the related compound, L-2-amino-4-methoxy-trans-3-butenoic acid, is toxic to bacteria. The antimicrobial activity of this compound has been noted against bacteria such as Escherichia coli and Pseudomonas aeruginosa. biosynth.com The toxicity is likely due to its interference with amino acid metabolism and protein synthesis, analogous to the mechanisms observed in eukaryotes.

Inhibition of Key Enzymes in Amino Acid Metabolism

A significant aspect of the antimetabolite action of compounds structurally related to this compound is the inhibition of key enzymes involved in amino acid biosynthesis. A closely related molecule, L-2-amino-4-methoxy-cis-but-3-enoic acid, has been identified as a potent inhibitor of methionine adenosyltransferase (MAT). nih.gov This enzyme catalyzes the formation of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes, including the biosynthesis of methionine itself. By inhibiting MAT, this analog disrupts the methionine metabolic pathway, leading to a deficiency in SAM and subsequent impairment of essential methylation reactions.

Furthermore, as a structural analog of homoserine and methionine, this compound has the potential to act as a competitive inhibitor for other enzymes within the aspartate family of amino acid biosynthesis. For instance, homoserine dehydrogenase, a key enzyme in the biosynthesis of threonine, isoleucine, and methionine, is subject to feedback inhibition by its end products. frontiersin.org It is plausible that this compound could mimic these natural regulators and inhibit such enzymes, thereby disrupting the production of multiple essential amino acids.

Interaction with Protein Synthesis Machinery

The primary mechanism by which this compound interacts with the protein synthesis machinery is through its misincorporation into polypeptides. This process is initiated by the erroneous recognition of the compound by methionyl-tRNA synthetase, the enzyme responsible for attaching methionine to its corresponding transfer RNA (tRNA). Due to its structural similarity to methionine, O-methyl-L-homoserine can be mistakenly acylated to methionyl-tRNA.

The following table summarizes the key findings regarding the misincorporation of O-methyl-L-homoserine in Pichia pastoris:

| Organism | Strain Type | Observation | Implication |

| Pichia pastoris | Mut(S) | Misincorporation of O-methyl-L-homoserine at methionine residues. nih.govnih.govresearchgate.net | Production of aberrant proteins, leading to cellular stress and toxicity. |

| Pichia pastoris | Wild Type | Less prone to misincorporation compared to Mut(S) strains. nih.gov | Strain-dependent differences in susceptibility to the toxic effects of the compound. |

Conjugation with Metal Ions for Enhanced Bioactivity

While specific studies on the conjugation of this compound with metal ions are not extensively documented, the chelation of amino acids with metal ions is a well-established strategy for enhancing their antimicrobial activity. The formation of metal complexes can increase the lipophilicity of the amino acid, facilitating its transport across microbial cell membranes. researchgate.netresearchgate.net

The coordination of metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II) with various amino acids has been shown to result in complexes with significantly improved antibacterial and antifungal properties compared to the free amino acids. researchgate.netnih.gov This enhanced bioactivity is often attributed to the combined effects of the metal ion and the amino acid ligand, which can lead to the disruption of cellular processes such as enzyme function and DNA replication in microorganisms. It is therefore plausible that the formation of metal complexes with this compound could similarly augment its inherent antimicrobial properties.

Enzymatic Interactions and Substrate Specificity

The structural similarity of this compound to natural amino acids allows it to interact with a range of enzymes, acting as either a substrate or an inhibitor. A key enzyme in this context is O-acetylhomoserine sulfhydrylase.

Catalytic Recognition by O-acetylhomoserine sulfhydrylase

O-acetylhomoserine sulfhydrylase (OAHS) is a crucial enzyme in the methionine biosynthesis pathway in many microorganisms. It typically catalyzes the conversion of O-acetyl-L-homoserine and sulfide (B99878) into L-homocysteine. researchgate.netnih.govuniprot.orguniprot.orgnih.gov Research has demonstrated that this enzyme exhibits a degree of substrate promiscuity and can recognize and catalyze reactions with various analogs of its natural substrate.

Notably, O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum and Saccharomyces cerevisiae has been shown to catalyze the synthesis of O-alkylhomoserines from O-acetylhomoserine and various alcohols, including methanol. nih.gov This indicates that the enzyme can recognize and utilize molecules with modifications on the side chain of homoserine. The synthesis of O-methyl-L-homoserine (methoxine) in Pichia pastoris is believed to be catalyzed by this very enzyme. nih.govnih.govresearchgate.netresearchgate.net This catalytic recognition of O-methyl-L-homoserine as a product implies that the enzyme's active site can accommodate the methoxy (B1213986) group, suggesting that this compound can indeed interact with and be processed by O-acetylhomoserine sulfhydrylase.

The following table outlines the substrates and products of O-acetylhomoserine sulfhydrylase, highlighting its versatility:

| Enzyme | Substrates | Product(s) |

| O-acetylhomoserine sulfhydrylase | O-acetyl-L-homoserine + Sulfide | L-Homocysteine + Acetate |

| O-acetylhomoserine sulfhydrylase | O-acetyl-L-homoserine + Methanol | O-methyl-L-homoserine + Acetate |

| O-acetylhomoserine sulfhydrylase | O-acetyl-L-homoserine + various alcohols | Corresponding O-alkylhomoserines |

Substrate Utilization in Peptide Synthesis by Microbial Systems

This compound, also known as O-methyl-L-homoserine or methoxine, has been identified as a substrate in peptide synthesis within certain microbial systems. Its incorporation into peptide chains is a notable example of the metabolic plasticity of microorganisms, particularly in their ability to utilize non-proteinogenic amino acids. Research has primarily focused on the yeast Pichia pastoris, a widely used host for recombinant protein production.

In P. pastoris, specifically in strains with a methanol utilization slow (MutS) phenotype, O-methyl-L-homoserine has been observed to be misincorporated into peptides in place of methionine. wikipedia.org This phenomenon is particularly evident when methanol is used as the sole carbon source for fermentation. wikipedia.org The structural similarity between O-methyl-L-homoserine and methionine, where the sulfur atom in methionine is replaced by an oxygen atom in O-methyl-L-homoserine, is the basis for this substitution.

The enzymatic basis for the synthesis of O-methyl-L-homoserine and its subsequent incorporation into peptides in P. pastoris is linked to the methionine biosynthesis pathway. The enzyme O-acetyl homoserine sulfhydrylase, which is involved in methionine synthesis, is thought to catalyze the formation of O-methyl-L-homoserine from O-acetyl-L-homoserine and methanol. wikipedia.org This hypothesis is supported by the observation that in knock-out strains lacking the gene for this enzyme, the incorporation of methoxine into recombinant proteins was not detected. wikipedia.org

The incorporation of O-methyl-L-homoserine is a post-translational modification that results in a product variant with a mass difference of -16 Da compared to the native peptide containing methionine. wikipedia.org This has been observed in the production of recombinant proteins, such as Nanobodies®. wikipedia.org The extent of this misincorporation can be influenced by fermentation conditions, such as an excess of methanol. wikipedia.org

While the utilization of this compound in peptide synthesis has been documented in the context of misincorporation in a recombinant expression system, its role as a substrate for non-ribosomal peptide synthetases (NRPSs) in bacteria for the production of natural product peptides is not well-established in the scientific literature. NRPSs are large multi-enzyme complexes that bacteria and fungi use to synthesize a wide variety of peptides with diverse biological activities, often incorporating non-proteinogenic amino acids. nih.govresearchgate.net However, specific examples of naturally occurring microbial peptides containing this compound as a building block have not been prominently reported.

The following table summarizes the key findings regarding the utilization of this compound in peptide synthesis by microbial systems based on the available research.

| Microbial System | Peptide/Protein | Modification Details | Enzymatic Basis (Proposed) | Reference |

| Pichia pastoris (MutS strains) | Recombinant Nanobodies® | Misincorporation of O-methyl-L-homoserine at methionine residues, resulting in a Δ-16 Da mass difference. | O-acetyl homoserine sulfhydrylase | wikipedia.org |

Table 1: Microbial Utilization of this compound in Peptide Synthesis

Structural Characterization and Stereochemical Considerations

Elucidation of Absolute Configuration and Chirality

The designation "(S)" in (S)-2-amino-4-methoxybutanoic acid refers to the absolute configuration at the chiral center, which is the alpha-carbon (the second carbon atom). This carbon is bonded to four different groups: a hydrogen atom, a carboxylic acid group (-COOH), an amino group (-NH2), and a 2-methoxyethyl side chain (-CH2CH2OCH3). This asymmetry makes the molecule chiral, meaning it is non-superimposable on its mirror image, the (R)-enantiomer.

Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the alpha-carbon are ranked by atomic number: -NH2 > -COOH > -CH2CH2OCH3 > -H. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority traces a counter-clockwise path, defining the configuration as (S). Most naturally occurring chiral amino acids, with the notable exception of cysteine, possess the (S)-configuration at the alpha-carbon. libretexts.orglibretexts.org This stereochemical consistency is a fundamental aspect of protein structure and function.

Significance of the (S)-Stereoisomer in Biological Activity

The specific three-dimensional arrangement of atoms in the (S)-stereoisomer is crucial for its interactions within biological systems. evitachem.com Enzymes and cellular receptors are themselves chiral, and they often exhibit a high degree of stereospecificity, meaning they will bind with or act upon only one enantiomer of a chiral substrate.

The biological activity of 2-amino-4-methoxybutanoic acid is linked to its role as a non-proteinogenic amino acid that can act as an enzyme inhibitor. The precise spatial orientation of the amino and methoxy (B1213986) functional groups in the (S)-form dictates its ability to fit into the active site of specific enzymes, potentially influencing metabolic pathways or cellular signaling cascades. evitachem.com Studies suggest it may have neuroprotective properties by participating in enzymatic pathways that regulate neurotransmitter synthesis. evitachem.com

Conformational Analysis of the Butanoic Acid Backbone

The butanoic acid backbone of this compound possesses several single bonds, allowing for rotation and resulting in various possible conformations. The spatial arrangement of the atoms can significantly influence the molecule's physical and chemical properties. cymitquimica.combiosynth.com The flexibility of the 2-methoxyethyl side chain allows it to adopt different orientations relative to the core amino acid structure. These conformational preferences are determined by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and solvent effects. Understanding these conformations is key to comprehending its interaction with biological targets.

Spectroscopic Investigations for Structural Confirmation

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| N-H (Amine) | Bending | 1580-1650 |

| C-O (Ether) | Stretching | 1070-1150 |

Note: These are approximate ranges based on characteristic functional group frequencies.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly effective for detecting non-polar bonds. A Raman spectrum of this compound would be expected to show strong signals for the C-C backbone and C-H stretching vibrations. The symmetric stretch of the carboxylate group (if in zwitterionic form) would also be a prominent feature.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the molecular formula is C₅H₁₁NO₃, which corresponds to a monoisotopic mass of approximately 133.07 Da. biosynth.comnih.gov

In a typical mass spectrometry experiment, the molecule would be ionized, and the resulting molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 134.08. Fragmentation of the molecular ion would yield smaller, characteristic fragments that can help to confirm the structure. Common fragmentation patterns for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.

Table 2: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol biosynth.com |

| Monoisotopic Mass | 133.0739 Da nih.gov |

Academic Applications and Future Research Directions

Utilization as a Research Chemical and Building Block

As a specialized chemical entity, (S)-2-amino-4-methoxybutanoic acid serves as a fundamental building block in the synthesis of more complex and functionally diverse molecules. Its chiral nature and distinct side chain offer chemists opportunities to create novel structures with tailored properties.

The incorporation of unnatural amino acids is a key strategy in modern medicinal chemistry for developing new therapeutic agents. This compound and its derivatives are valuable starting materials for creating complex organic molecules. The methoxyethyl side chain can influence the lipophilicity, conformation, and metabolic stability of the final compound. For instance, analogues of butanoic acid are utilized in the synthesis of complex heterocyclic compounds, such as nicotinonitrile derivatives, which have shown a range of biological activities. worldnewsnaturalsciences.com

The demand for enantiomerically pure, tailor-made amino acids is significant in drug discovery. mdpi.com They serve as bioisosteres—substitutes for natural amino acids like leucine (B10760876) or methionine—that can fine-tune the biological activity and pharmacokinetic properties of a drug candidate. mdpi.com Research into related structures, such as 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, demonstrates how the butanoic acid scaffold can be elaborated into potent and selective inhibitors of biological targets. nih.gov The synthesis of such complex molecules often relies on multi-step processes where the unique amino acid derivative is a critical component.

This compound is utilized as a substrate in the synthesis of peptide analogs. evitachem.com Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use can be limited by poor stability and bioavailability. Introducing unnatural amino acids like this compound into a peptide sequence is a well-established strategy to overcome these limitations.

The methoxy (B1213986) group can impart unique conformational properties to the peptide, potentially locking it into a specific three-dimensional shape that enhances its binding affinity and selectivity for a biological target. evitachem.com Furthermore, the non-natural side chain can increase resistance to degradation by proteases, thereby extending the peptide's half-life in the body. The synthesis of conformationally constrained analogues of related compounds, such as 2-amino-4-phosphonobutanoic acid, has been shown to be crucial for understanding their biologically active conformations at specific receptors. nih.gov This principle highlights the utility of incorporating unique amino acids to probe and enhance biological function.

Exploration in Neurological Research Models

Amino acids and their derivatives play fundamental roles in the central nervous system, acting as neurotransmitters or modulators of neuronal activity. mdpi.com While research on this compound itself is emerging, its structural similarity to key neuroactive compounds makes it an interesting candidate for neurological research.

Currently, there is a lack of direct published research specifically investigating the effects of this compound on cognitive enhancement. While general studies have explored the impact of various essential and non-essential amino acid mixtures on cognitive functions like memory and executive function, specific data for this particular compound is not available. Future research could explore whether its structural features might allow it to modulate neuronal pathways involved in learning and memory, but this remains a speculative area.

A significant area of interest is the development of derivatives of this compound as potential therapeutic agents for neurological disorders. A notable example is the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as potent inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5). nih.gov This transporter regulates the flow of neutral amino acids, including the key neurotransmitter precursor glutamine, into cells. nih.gov Dysregulation of glutamine metabolism is implicated in various neurological conditions, and ASCT2 inhibitors are being investigated for their therapeutic potential. The development of these potent inhibitors from a butanoic acid scaffold showcases a promising research direction. nih.gov

Furthermore, analogues such as 2-amino-4-phosphonobutanoic acid (AP4) are known selective ligands for glutamate (B1630785) receptors, which are central to excitatory neurotransmission in the brain. nih.gov The synthesis and evaluation of conformationally restricted analogues of AP4 have helped to map the requirements for receptor interaction. nih.gov This suggests that the this compound framework could be a valuable starting point for designing novel modulators of neurotransmitter systems implicated in disorders like epilepsy, schizophrenia, and neurodegenerative diseases. mdpi.comscielo.br

Development of Novel Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Amino acid analogues represent a promising class of compounds in this field, often acting by mimicking essential metabolites and thereby inhibiting critical microbial biosynthetic pathways.

Research has indicated that 2-amino-4-methoxybutanoic acid possesses antimicrobial properties, showing activity against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. evitachem.com The structural features of this compound are being explored for the development of more potent antimicrobial drugs. For example, derivatives of related butanoic acids have been used to synthesize complex molecules that were subsequently tested for activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. worldnewsnaturalsciences.com Similarly, other research has focused on synthesizing carbazole (B46965) derivatives containing butoxy side chains, which have demonstrated significant activity, particularly against Staphylococcus aureus strains. nih.gov These findings underscore the potential of using this compound as a scaffold for creating next-generation antibiotics.

Advancements in Metabolic Pathway Research

The structural similarity of this compound to endogenous amino acids suggests its potential involvement in or modulation of key metabolic pathways.

Cellular stress, induced by factors such as nutrient deprivation or oxidative stress, triggers complex signaling pathways to restore homeostasis. Amino acids play a crucial role in these responses. For instance, amino acid starvation can lead to the activation of the GCN2-ATF4 pathway, which in turn induces the expression of proteins like Sestrin2 that regulate mTORC1 activity and cell survival.

Future research could investigate the specific role of this compound in cellular stress responses. Key research questions include:

Does this compound influence the phosphorylation of key stress-response proteins like eIF2α?

Can this compound modulate the expression of stress-inducible genes like ATF4 and SESN2?

How does the presence of this compound affect cellular viability and proliferation under conditions of oxidative or endoplasmic reticulum stress?

Investigating these questions could reveal novel mechanisms by which this amino acid analog influences cellular fate and could have implications for diseases characterized by chronic cellular stress.

Methanol (B129727) is a one-carbon compound that can be metabolized by various organisms, including methylotrophic bacteria. The metabolic pathways for methanol often involve its oxidation to formaldehyde, which is then either assimilated into cellular biomass or dissimilated to carbon dioxide. Amino acid metabolism is intricately linked to these pathways.

Given its methoxy group, this compound could potentially play a role in methanol metabolism. Future research in this area could explore:

Whether this compound can serve as a carbon or nitrogen source for methylotrophic organisms.

If the compound or its metabolites interact with key enzymes in the methanol assimilation or dissimilation pathways.

The potential for using this compound to modulate the production of valuable chemicals from methanol in engineered microorganisms.

Understanding

Methodological Refinements in Analysis and Characterization

Advanced Spectroscopic Techniques for Detailed Structural Insight

The precise elucidation of the three-dimensional structure and electronic properties of this compound relies on a suite of advanced spectroscopic techniques. These methods provide a detailed map of the molecule's atomic connectivity and spatial arrangement, which is crucial for understanding its chemical behavior and potential applications. The primary techniques employed for such detailed structural analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to assign the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) nuclei and to establish through-bond and through-space correlations.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals would be expected for the methoxy group protons, the protons of the methylene (B1212753) groups in the butanoyl chain, the alpha-proton adjacent to the amino and carboxyl groups, and the protons of the amine and carboxylic acid groups themselves. The chemical shift of each signal, its integration (representing the number of protons), and its multiplicity (splitting pattern due to coupling with neighboring protons) are all used in the structural assignment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals would correspond to the carbonyl carbon of the carboxylic acid, the alpha-carbon, the two methylene carbons of the chain, and the methoxy carbon. The chemical shifts are indicative of the carbon's hybridization and its bonding partners.

2D NMR Techniques for Unambiguous Assignment :

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the alpha-proton and the adjacent methylene protons, and between the two methylene groups, thus confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. youtube.com An HSQC spectrum would definitively link each proton signal to the carbon signal of the atom it is attached to, such as the alpha-proton to the alpha-carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together molecular fragments. For instance, HMBC correlations would be expected from the methoxy protons to the adjacent methylene carbon and from the alpha-proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. This information is critical for determining the molecule's conformation and stereochemistry.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~11-13 | ~175 |

| C2 (-CH(NH₂)-) | ~3.5-4.0 | ~55 |

| C3 (-CH₂-) | ~1.8-2.2 | ~30 |

| C4 (-CH₂O-) | ~3.4-3.8 | ~70 |

| -OCH₃ | ~3.3 | ~59 |

| -NH₂ | Variable | - |

| -OH | Variable | - |

| Note: Predicted values are estimates and can vary depending on the solvent and other experimental conditions. |

X-ray Crystallography

For a definitive determination of the solid-state structure, single-crystal X-ray crystallography is the gold standard. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a precise three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For this compound, an X-ray crystal structure would unambiguously confirm the S-configuration at the chiral center and provide detailed insight into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. Although no public crystal structure data for this compound is currently available, studies on similar amino acids and their derivatives routinely use this method for structural validation. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum, often generated by techniques like tandem mass spectrometry (MS/MS), can provide further structural information by revealing how the molecule breaks apart. This fragmentation is often predictable and can help to confirm the sequence of atoms within the molecule. For example, characteristic losses of the methoxy group, the carboxylic acid group, or parts of the alkyl chain would be expected and would support the proposed structure.

常见问题

Basic Question: What are the recommended methodologies for synthesizing (S)-2-amino-4-methoxybutanoic acid with high enantiomeric purity?

Answer:

The synthesis of enantiomerically pure this compound typically involves chiral auxiliaries or asymmetric catalysis. A common approach is to use Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups to stabilize the amino group during synthesis. For example, (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride (CAS 3311-01-1) is synthesized via multi-step reactions involving chiral resolution using chiral HPLC or enzymatic methods to ensure stereochemical integrity . Key steps include:

- Chiral Chromatography : Employing columns with chiral stationary phases (e.g., cellulose-based) to separate enantiomers.

- Enzymatic Resolution : Using lipases or proteases to selectively hydrolyze one enantiomer.

- Crystallization : Differential solubility of diastereomeric salts (e.g., with tartaric acid derivatives).

Advanced Question: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound derivatives?

Answer:

Discrepancies between experimental NMR/X-ray data and computational models (e.g., DFT calculations) often arise from solvent effects, conformational flexibility, or crystal-packing forces. To address this:

Dynamic NMR Analysis : Study temperature-dependent NMR shifts to identify rotamers or tautomers .

X-ray Crystallography : Resolve absolute configuration and compare with predicted geometries .

Solvent Modeling : Use implicit/explicit solvent models in DFT to account for solvation effects.

For example, in multi-component reactions involving this compound, unexpected regioselectivity can be rationalized by comparing experimental X-ray structures with transition-state calculations .

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- HPLC-MS : To assess purity and confirm molecular weight, especially for Boc/Fmoc-protected intermediates .

- Chiral HPLC : For enantiomeric excess (ee) determination using columns like Chiralpak AD-H .

- NMR Spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) to resolve methoxy and amino proton environments .

- Polarimetry : To verify optical activity and monitor stereochemical stability during synthesis .

Advanced Question: How does the methoxy group in this compound influence its biochemical activity in peptide-based drug design?

Answer:

The methoxy group enhances metabolic stability by resisting oxidative degradation and modulates peptide conformation through steric and electronic effects. For instance:

- Conformational Restriction : The methoxy group restricts backbone flexibility, favoring bioactive conformations in receptor binding .

- Hydrogen Bonding : The ether oxygen can act as a hydrogen-bond acceptor, enhancing interactions with target proteins.

Advanced studies involve synthesizing analogs (e.g., replacing methoxy with ethoxy or halogenated groups) and evaluating activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate acidic and amine-containing waste; neutralize before disposal .

Advanced Question: How can researchers optimize reaction yields in multi-step syntheses of this compound derivatives?

Answer:

- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for amines, TBS for hydroxyls) to minimize side reactions .

- Catalytic Asymmetric Methods : Employ palladium-catalyzed hydrogenation or organocatalysts for enantioselective C–N bond formation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks.

For example, optimizing coupling reactions (e.g., EDC/HOBt) for peptide bond formation can improve yields from 60% to >90% .

Advanced Question: What strategies are effective in resolving racemization issues during solid-phase peptide synthesis (SPPS) involving this compound?

Answer:

Racemization occurs under basic conditions or prolonged coupling times. Mitigation strategies include:

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-induced racemization .

- Ultrasound Activation : Accelerate coupling kinetics, shortening reaction times .

- Additives : Use HOBt or Oxyma Pure to suppress racemization during activation.

Basic Question: How can researchers validate the stereochemical stability of this compound under varying pH conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。